REACTION_SMILES
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[C:18]([OH:19])([CH3:20])([CH3:21])[CH3:22].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:12][C:13]([CH3:14])([O-:15])[CH3:16].[CH3:1][O:2][C:3]([c:4]1[cH:5][n:6][cH:7][c:8]([OH:10])[cH:9]1)=[O:11].[ClH:23].[K+:17]>>[O:2]=[C:3]([c:4]1[cH:5][n:6][cH:7][c:8]([OH:10])[cH:9]1)[O:15][C:13]([CH3:12])([CH3:14])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cncc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)c1cncc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |